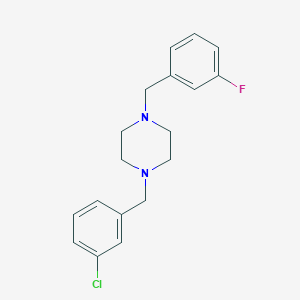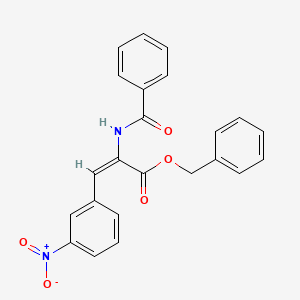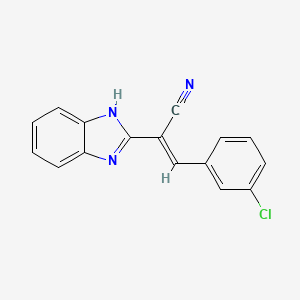![molecular formula C25H23ClN2O4 B3894775 N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE](/img/structure/B3894775.png)
N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE
Overview
Description
N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C25H23ClN2O4 and a molecular weight of 450.926 g/mol This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a benzamide moiety
Preparation Methods
The synthesis of N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorophenyl furan with a suitable amine to form an intermediate, which is then reacted with benzoyl chloride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific biological context, but common targets include enzymes involved in metabolic processes and signaling pathways .
Comparison with Similar Compounds
N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE can be compared with other similar compounds, such as dichloroanilines and steviol glycosides . While dichloroanilines are characterized by the presence of two chlorine atoms on an aniline ring, steviol glycosides are known for their sweet taste and are derived from the Stevia plant. The unique structure of this compound, which includes both a chlorophenyl group and a furan ring, distinguishes it from these other compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
N-[(Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4/c26-21-11-5-4-10-20(21)23-13-12-18(32-23)15-22(25(30)27-16-19-9-6-14-31-19)28-24(29)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,19H,6,9,14,16H2,(H,27,30)(H,28,29)/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURMDFVDFSEBAZ-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B3894700.png)
![6-HYDROXY-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B3894705.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3894715.png)
![N-[(Z)-3-(3-hydroxyanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3894718.png)

![N-[(Z)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide](/img/structure/B3894728.png)


![5-[4-(dimethylamino)benzylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894774.png)
![cyclohexyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3894780.png)

![N-[2-(4-fluorophenyl)ethyl]-2-{[(1R)-2-hydroxy-1-phenylethyl]amino}acetamide](/img/structure/B3894791.png)
![5-[(4-METHOXYPHENYL)METHYLENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B3894795.png)
